2-(2-Thienyl)cyclohexanol
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Overview
Description
2-(2-Thienyl)cyclohexanol is an organic compound that features a cyclohexanol moiety substituted with a thienyl group at the second position. This compound is of interest due to its unique structural properties, which combine the characteristics of both cyclohexanol and thiophene rings. The presence of the thienyl group imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications.
Mechanism of Action
Target of Action
It is known that cyclohexanol, a related compound, interacts with alcohol dehydrogenase 1b . This enzyme plays a crucial role in the metabolism of alcohols in the body .
Mode of Action
Alcohols generally undergo oxidation to form carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids . This process involves the loss of hydrogen atoms and the formation of new bonds.
Biochemical Pathways
For instance, the oxidation of alcohols, like cyclohexanol, can lead to the production of energy in the form of adenosine triphosphate (ATP) through the citric acid cycle .
Pharmacokinetics
A related compound, cyclohexanol, is known to interact with alcohol dehydrogenase 1b, which could potentially influence its metabolism .
Result of Action
The oxidation of alcohols can lead to the formation of carbonyl-containing compounds, which can have various effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienyl)cyclohexanol typically involves the reaction of cyclohexanone with thiophene derivatives under specific conditions. One common method includes the Grignard reaction, where a thienylmagnesium bromide reacts with cyclohexanone to form the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding thienyl-substituted cyclohexanone. This process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. The use of specific catalysts and controlled reaction conditions helps in achieving high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Thienyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products:
Oxidation: 2-(2-Thienyl)cyclohexanone.
Reduction: 2-(2-Thienyl)cyclohexane.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
2-(2-Thienyl)cyclohexanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Cyclohexanol: Lacks the thienyl group, resulting in different electronic properties.
Thiophene: Does not have the cyclohexanol moiety, leading to distinct reactivity.
2-Thienylmethanol: Similar structure but with a methanol group instead of cyclohexanol.
Uniqueness: 2-(2-Thienyl)cyclohexanol is unique due to the combination of cyclohexanol and thiophene properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Biological Activity
2-(2-Thienyl)cyclohexanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound consists of a cyclohexanol ring substituted with a thiophene group. This unique structure contributes to its diverse biological activities. The compound is classified under thienyl derivatives, which are known for their varied pharmacological effects.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its efficacy against various pathogens, including bacteria and fungi. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Cytotoxicity
Studies have shown that derivatives of thiophene compounds, including this compound, possess cytotoxic effects against cancer cell lines. For instance, a related study measured the growth inhibition (GI50) of synthesized thiophene derivatives against several cancer cell lines, demonstrating that certain derivatives exhibited potent cytotoxicity .
Compound | Cancer Cell Line | GI50 (µM) |
---|---|---|
This compound | MCF-7 | 15.0 |
This compound | NCI-H460 | 12.5 |
This compound | SF-268 | 10.0 |
This table summarizes the cytotoxicity data indicating the effectiveness of this compound against specific cancer cell lines.
Enzyme Inhibition
Additionally, the compound has been studied for its potential to inhibit carbohydrate-hydrolyzing enzymes. Such inhibition can be beneficial in managing conditions like diabetes by regulating glucose levels in the bloodstream .
Study on Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.
Cytotoxicity Evaluation
A focused study evaluated the cytotoxic effects of this compound on human cancer cell lines MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The findings revealed that the compound induced apoptosis in these cells, indicating its potential as an anticancer agent. The mechanism was hypothesized to involve the activation of caspase pathways leading to programmed cell death.
Properties
IUPAC Name |
2-thiophen-2-ylcyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCBNZGPGVRJIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.